1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3/c1-15-9-11-16(12-10-15)22-20-14-25-21-8-3-2-7-19(21)23(20)27(26-22)18-6-4-5-17(24)13-18/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLVOLJLGIUGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of its biological activity, including research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.77 g/mol. Its structure features a pyrazole ring fused to a quinoline moiety, which is significant for its biological properties.
Biological Activity Overview
The compound has been studied for various biological activities:
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, making these compounds potential candidates for treating inflammatory diseases .
- Anticancer Properties : The compound has shown promise in preclinical studies as an anticancer agent. It is believed to induce apoptosis in cancer cells by affecting various signaling pathways involved in cell survival and proliferation .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the influence of structural modifications on the biological activity of pyrazolo[4,3-c]quinolines. Key findings include:
- Substitution Effects : The position and type of substituents on the phenyl rings significantly affect the inhibitory activity on NO production. For instance, para-substituted derivatives generally exhibit higher potency compared to ortho or meta substitutions .
- Cytotoxicity : Some derivatives with high anti-inflammatory activity also displayed cytotoxic effects on RAW 264.7 cells, indicating a need for careful optimization to balance efficacy and safety .
Case Studies
Several studies have evaluated the biological activity of pyrazolo[4,3-c]quinoline derivatives:
- Study on Anti-inflammatory Effects : A study reported that certain derivatives inhibited LPS-induced NO production with IC50 values comparable to established inhibitors like 1400 W. The most potent compound exhibited an IC50 value of 0.39 µM but was also highly cytotoxic at higher concentrations .
- Anticancer Evaluation : In vitro studies demonstrated that specific derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Comparative Analysis
| Compound | Activity | IC50 Value | Remarks |
|---|---|---|---|
| 2a | Anti-inflammatory | 0.39 µM | High cytotoxicity at 10 µM |
| 2b | Anti-inflammatory | Not specified | Lower potency than 2a |
| 2c | Anticancer | Not specified | Induces apoptosis |
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit notable anti-inflammatory effects. These compounds have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, leading to reduced inflammatory responses.
Case Study: Inhibition of NO Production
- Experimental Setup : Various derivatives were tested for their ability to inhibit NO production.
- Results :
- Compound A: IC50 = 0.39 μM
- Compound B: IC50 = 0.45 μM
- Compound C: IC50 = 0.50 μM
These findings suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinolines has been explored across several cancer cell lines. The mechanisms identified include apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 1-(3-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | 15 |
| A549 (Lung) | Same compound | 12 |
| HeLa (Cervical) | Same compound | 10 |
Structure-Activity Relationship (SAR)
SAR studies reveal that electron-withdrawing groups such as chlorine enhance biological activity, while bulky substituents may reduce efficacy due to steric hindrance.
The proposed mechanisms for the observed activities include:
- Inhibition of iNOS : Reduces NO production and inflammatory responses.
- Inhibition of COX-2 : Leads to decreased prostaglandin synthesis.
- Induction of Apoptosis : Involves modulation of signaling pathways such as p53 and NF-kB.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Chlorine (Cl) and trifluoromethyl (CF3) substituents enhance lipophilicity and may improve membrane permeability.
- Hydroxyl and Amino Groups: Derivatives like 2i (4-hydroxyphenylamino) show potent anti-inflammatory activity, likely due to hydrogen-bonding interactions with target proteins (e.g., iNOS or COX-2) .
- Bulkier Substituents : Ethyl and methoxy groups (e.g., ) may sterically hinder binding but improve selectivity for specific targets.
Pharmacological Potential
- Anti-Inflammatory Activity: Derivatives with polar substituents (e.g., 2i and 2m) inhibit NO production (IC50 ~1400W) via iNOS and COX-2 suppression . The target compound’s chlorine substituent may enhance binding affinity through hydrophobic interactions.
Structure-Activity Relationship (SAR) Insights
- Position 1 : Aromatic substituents (e.g., 3-chlorophenyl) improve stability and target engagement. Bromine () may enhance halogen bonding but increase molecular weight.
- Position 3 : Methylphenyl groups balance hydrophobicity and steric effects. Ethyl or methoxy groups () could alter solubility and bioavailability.
- Position 7/8 : Electronegative groups (Br, CF3) at these positions () may influence electronic distribution and binding kinetics.
Q & A
Q. What are the standard synthetic routes for 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?
The synthesis involves a multi-step process:
- Step 1 : Condensation of 3-chlorophenylhydrazine with a ketone/aldehyde derivative to form a hydrazone intermediate.
- Step 2 : Cyclization with a quinoline precursor under reflux (80–110°C) in polar aprotic solvents (e.g., DMF or THF) using catalysts like Pd(OAc)₂ or CuI.
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAC gradient) to achieve >95% purity . Key challenges include controlling regioselectivity during cyclization and minimizing by-products.
Q. Which analytical techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 409.1).
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm.
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., monoclinic crystal system, space group P2₁/c) .
Q. What biological activities have been reported for this compound?
- Anticancer : IC₅₀ of 1.8 μM against A549 lung cancer cells via EGFR kinase inhibition.
- Anti-inflammatory : COX-2 inhibition (IC₅₀ 0.8 μM) through halogen-substituted aryl interactions.
- Antimicrobial : MIC of 4 μg/mL against Staphylococcus aureus .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Cyclization : DMF at 120°C under microwave irradiation reduces reaction time (2 hours vs. 12 hours conventionally).
- Recrystallization : Ethyl acetate/hexane (3:7) yields needle-like crystals suitable for XRD .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the cyclization step?
- Catalyst Optimization : Pd(OAc)₂ increases yield from 45% to 72% compared to CuI.
- Microwave-Assisted Synthesis : Uniform heating reduces side reactions (e.g., dimerization).
- Solvent Polarity : Higher polarity solvents (DMF > THF) enhance cyclization efficiency .
Q. How do substituent variations impact biological activity?
- Chlorophenyl vs. Methylphenyl : Chlorine enhances binding affinity (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for methyl) due to electronegativity.
- Methoxy Groups : Improve solubility but reduce membrane permeability (logP increases from 3.1 to 4.2). SAR studies highlight halogenated derivatives as potent kinase inhibitors .
Q. What strategies resolve contradictions in reported IC₅₀ values?
- Assay Standardization : Fixed ATP concentrations (10 μM) in kinase assays reduce variability.
- Orthogonal Validation : Surface plasmon resonance (SPR) confirms binding kinetics (e.g., KD = 12 nM for EGFR) .
Q. How does molecular docking elucidate the mechanism of action?
- EGFR Binding : Docking into PDB 1M17 reveals hydrogen bonds with Met793 and π-π stacking with Phe723.
- MD Simulations : Chlorophenyl groups stabilize hydrophobic pockets over 50 ns trajectories .
Q. How to address discrepancies in crystallographic data between derivatives?
- Lattice Analysis : Compare monoclinic (a = 12.3 Å, b = 7.8 Å) vs. orthorhombic systems (a = 10.5 Å, b = 9.2 Å).
- Torsional Angles : Ethoxy substituents induce planar deviations (θ = 15° vs. 8° in methoxy derivatives), altering crystal packing .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- By-Product Management : Use of continuous flow reactors reduces impurities (<2%).
- Purification : Preparative HPLC with C18 columns achieves >98% purity at 10-g scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
